Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
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Overview
Description
Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl group and the trimethoxybenzoylacetyl moiety. Common reagents used in these reactions include pyrimidine derivatives, trimethoxybenzoyl chloride, and acetylating agents. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-pyrimidinyl)-4-(acetyl)-
- Piperazine, 1-(2-pyrimidinyl)-4-(benzoyl)-
- Piperazine, 1-(2-pyrimidinyl)-4-(methoxyacetyl)-
Uniqueness
Piperazine, 1-(2-pyrimidinyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to the presence of the trimethoxybenzoylacetyl group, which may confer specific biological activities or chemical properties not found in similar compounds. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
CAS No. |
23776-35-4 |
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Molecular Formula |
C20H24N4O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H24N4O5/c1-27-16-11-14(12-17(28-2)19(16)29-3)15(25)13-18(26)23-7-9-24(10-8-23)20-21-5-4-6-22-20/h4-6,11-12H,7-10,13H2,1-3H3 |
InChI Key |
LGNZIQVPXRUBPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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